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Abstract
Variations in the isotopic abundance of Neodymium-142 (¹⁴²Nd) between terrestrial bodies and

chondritic meteorites represent a cornerstone of modern cosmochemistry. These anomalies

provide profound insights into the earliest processes of Solar System formation, including the

timescales of planetary differentiation and the heterogeneous distribution of stellar-derived

materials. For decades, the observed ~20 parts-per-million excess of ¹⁴²Nd in the silicate Earth

relative to chondrites was primarily attributed to the alpha decay of the extinct p-process

radionuclide Samarium-146 (¹⁴⁶Sm, half-life = 103 Myr). This interpretation implied that Earth

underwent a major differentiation event, forming a crust and mantle with a higher-than-

chondritic Sm/Nd ratio within the first 30 million years of the Solar System's history. However,

accumulating high-precision isotopic data has revealed that nucleosynthetic deficits in

chondrites, stemming from a different mix of presolar components compared to Earth's building

blocks, are a critical, and perhaps dominant, factor. This guide provides an in-depth technical

overview of the nucleosynthetic processes governing the production of neodymium isotopes,

the analytical methodologies used to measure their subtle variations, and the current

understanding of how these anomalies arose from the inhomogeneous accretion of stellar

materials in the protoplanetary disk.
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Nucleosynthetic Pathways of Neodymium and
Samarium
The seven stable isotopes of neodymium and its parent/isobaric elements, such as samarium,

are synthesized in stars through three primary mechanisms: the slow neutron-capture process

(s-process), the rapid neutron-capture process (r-process), and the proton-capture process (p-

process). The contribution of each process to a specific nuclide is highly variable.

The s-process: Occurring primarily in Asymptotic Giant Branch (AGB) stars, the s-process

involves the slow capture of neutrons by seed nuclei.[1] Because the neutron flux is low, if an

unstable isotope is formed, it will typically undergo beta decay before another neutron is

captured.[1] This process creates isotopes that lie along the "valley of beta stability" and is

responsible for producing a significant fraction of nuclei heavier than iron.[1] Key Nd isotopes

like ¹⁴²Nd, ¹⁴³Nd, ¹⁴⁴Nd, and ¹⁴⁵Nd are predominantly s-process products.

The r-process: This process occurs in environments with extremely high neutron densities,

such as supernova explosions or neutron star mergers. Neutron captures happen on a

timescale much faster than beta decay, producing highly neutron-rich, unstable nuclei that

subsequently decay back towards the valley of stability.[2]

The p-process: Responsible for the rarest, most proton-rich heavy isotopes, the p-process is

thought to occur via the photodisintegration of pre-existing s- and r-process seeds in the

oxygen/neon layers of a core-collapse supernova.[2][3] The key nuclides for this discussion,

the short-lived chronometer ¹⁴⁶Sm and the stable, p-only ¹⁴⁴Sm, are produced this way.

The distinct stellar origins of these processes are crucial. Material from different stellar sources

(e.g., AGB stars, supernovae) was not perfectly mixed in the solar nebula.[4] Therefore,

planetary bodies that accreted in different regions of the protoplanetary disk could have

incorporated different proportions of s-, r-, and p-process carriers (like presolar grains), leading

to primordial isotopic anomalies.[4][5]
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Fig. 1: Nucleosynthesis of Key Nd and Sm Isotopes
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Fig. 1: Nucleosynthesis of Key Nd and Sm Isotopes

The Dual Origin of ¹⁴²Nd Anomalies: Radiogenic vs.
Nucleosynthetic
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The canonical view held that the ~20 ppm ¹⁴²Nd excess in the Bulk Silicate Earth (BSE) relative

to chondrites was a radiogenic signature from the decay of ¹⁴⁶Sm.[4][5] This required the BSE

to have a long-term superchondritic Sm/Nd ratio, established by a global differentiation event

that sequestered a complementary, ¹⁴²Nd-depleted reservoir, possibly hidden in the deep Earth

or lost to space.[5][6]

However, an alternative hypothesis posits that the anomaly is nucleosynthetic in origin. High-

precision measurements have revealed that variations in ¹⁴²Nd correlate with variations in other

Nd and Sm isotopes that are unaffected by ¹⁴⁶Sm decay.[7] Specifically, a deficit of s-process

material or an excess of p-process material in chondrites relative to Earth could produce the

observed ¹⁴²Nd difference. Recent studies strongly suggest that Earth's precursor bodies were

enriched in s-process neodymium compared to chondrites.[4][5] After correcting for this s-

process excess, the ¹⁴²Nd/¹⁴⁴Nd ratios of chondrites and the accessible Earth become

indistinguishable, obviating the need for a hidden reservoir and implying a chondritic Sm/Nd

ratio for the bulk Earth.[5]

Fig. 2: Competing Hypotheses for ¹⁴²Nd Anomaly
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Fig. 2: Competing Hypotheses for ¹⁴²Nd Anomaly

Quantitative Data from Meteoritic and Terrestrial
Samples
High-precision mass spectrometry allows the expression of ¹⁴²Nd/¹⁴⁴Nd variations in parts-per-

million (ppm) deviation from a terrestrial standard, denoted as µ¹⁴²Nd. The data consistently

show that chondritic meteorites, the putative building blocks of terrestrial planets, have µ¹⁴²Nd

values significantly lower than Earth's mantle.

Sample Type Class / Example
µ¹⁴²Nd relative to
Terrestrial
Standard (ppm)

Key Reference(s)

Terrestrial Rocks
Bulk Silicate Earth

(BSE)
0 By definition

Carbonaceous

Chondrites
Allende (CV3) -22 ± 2 to -31 ± 7 [8]

Murchison (CM2) -23 ± 3 (approx.) [9]

Ordinary Chondrites Average -19 ± 5 [8]

Saratov (L4) -23 ± 3 (approx.) [9]

Chergach (H5) -23 ± 3 (approx.) [9]

Enstatite Chondrites
Equilibrated (Type 4-

6)
-14 ± 5 [8]

Unequilibrated

-3 ± 4

(indistinguishable from

Earth)

[8]

Note: Values are representative and can vary between different studies and analytical

sessions. The µ-notation represents the parts-per-million deviation from the standard ratio.

The data show a clear deficit in chondrites, with carbonaceous and ordinary chondrites

exhibiting a ~20 ppm lower µ¹⁴²Nd value.[8][9] Notably, some unequilibrated enstatite
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chondrites have µ¹⁴²Nd values similar to Earth, but these samples also show excesses in the p-

process nuclide ¹⁴⁴Sm, strengthening the link between the observed ¹⁴²Nd variations and

nucleosynthetic heterogeneity.[8]

Experimental Protocols for High-Precision Isotope
Analysis
The measurement of subtle (ppm-level) isotopic variations requires meticulous chemical

separation and highly precise mass spectrometry. The two leading techniques are Thermal

Ionization Mass Spectrometry (TIMS) and Multi-Collector Inductively Coupled Plasma Mass

Spectrometry (MC-ICP-MS).

Sample Digestion and Chemical Separation
The goal is to achieve a pure Nd fraction, free from matrix elements and, crucially, isobaric

interferences from Cerium (¹⁴²Ce) and Samarium (¹⁴²Sm, ¹⁴⁴Sm, ¹⁴⁸Sm, ¹⁵⁰Sm).[10]

Sample Digestion: A powdered rock or meteorite sample (~100-500 mg) is completely

dissolved. For silicate-rich samples, this involves aggressive acid mixtures, such as HF-

HNO₃-HClO₄.[11] To ensure dissolution of refractory, acid-resistant presolar grains (e.g.,

SiC), high-pressure digestion systems (e.g., a Parr bomb) heated to >240°C are often

employed.[9]

Bulk Rare Earth Element (REE) Separation: The dissolved sample is loaded onto a primary,

large-volume cation exchange column (e.g., AG50W-X8 resin). Major matrix elements are

eluted, while the REE fraction is retained and subsequently collected.

Sm-Nd Group Separation: The collected REE fraction is passed through a secondary

column. Historically, this used resins like HDEHP-coated Teflon powder. Modern, more

efficient methods use extraction chromatography resins (e.g., Eichrom's TRU-Spec or Ln

Resin) that have a high affinity for REEs and allow for their separation from other trace

elements.[10][12]

High-Purity Nd Separation: A final, high-resolution chromatographic step is performed to

separate Nd from its neighboring REEs, particularly the interfering elements Ce, Pr, and Sm.

This is a critical step and often employs specialized resins like Eichrom's DGA (N,N,N’,N’-
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tetra-n-octyldiglycolamide) resin, which provides sharp separation between Sm and Nd.[12]

This step may be repeated to achieve the required purity (e.g., Sm/Nd < 1x10⁻⁹).[9]

Fig. 3: Experimental Workflow for Nd Isotope Analysis

Sample Preparation

Chromatography (Clean Lab)

Mass Spectrometry

Meteorite/Rock Powder
(~100-500 mg)

Optional:
Isotope Dilution Spike

High-Pressure Digestion
(HF-HNO₃-HClO₄, >240°C)

Step 1: Cation Exchange
(e.g., AG50W-X8)

Remove Matrix

Step 2: REE Group Sep.
(e.g., TRU-Spec)

Isolate REEs

Step 3: Nd-Sm Separation
(e.g., DGA Resin)

Separate Nd from Sm

Step 4: Nd Purification
(Repeat Step 3)
Remove Ce, Pr

Load purified Nd onto
Re filament (TIMS) or

Introduce as solution (MC-ICP-MS)

TIMS / MC-ICP-MS Analysis
Measure Isotope Ratios

(¹⁴²Nd/¹⁴⁴Nd, etc.)

Data Processing
(Mass bias, isobaric interference

& normalization corrections)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11606036/
https://www2.jpgu.org/meeting/2013/session/PDF/M-TT38/MTT38-07_E.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b577217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Fig. 3: Experimental Workflow for Nd Isotope Analysis

Mass Spectrometry
TIMS Analysis: The purified Nd solution is loaded onto a high-purity Rhenium (Re) filament.

[13] In the mass spectrometer's vacuum chamber, the filament is heated, causing the sample

to evaporate and ionize.[14] The resulting ion beam is accelerated, focused, and separated

by mass in a magnetic sector. TIMS is renowned for its high precision and stable ion beams,

achieving external reproducibility on µ¹⁴²Nd of <5 ppm.[9]

MC-ICP-MS Analysis: The Nd solution is introduced as an aerosol into a high-temperature

argon plasma, which efficiently ionizes the sample.[10] While historically considered less

precise than TIMS for Nd, modern MC-ICP-MS instruments with improved designs can

achieve comparable precision (~2-4 ppm on µ¹⁴²Nd).[10] They offer higher sample

throughput and are less susceptible to fractionation effects during analysis.

Data Correction: Raw isotope ratios are corrected for instrumental mass fractionation,

typically by normalizing to a fixed, non-radiogenic isotope ratio (e.g., ¹⁴⁶Nd/¹⁴⁴Nd = 0.7219).

Any residual isobaric interferences (e.g., from ¹⁴⁴Sm on ¹⁴⁴Nd) are corrected by monitoring a

non-interfered isotope of the interfering element (e.g., ¹⁴⁷Sm).[15]

Conclusion and Future Directions
The evidence for a nucleosynthetic origin for ¹⁴²Nd anomalies has reshaped our understanding

of early Solar System dynamics. The long-held paradigm of an early, super-chondritic Earth is

no longer a prerequisite to explain the isotopic data. Instead, the ¹⁴²Nd offset between Earth

and chondrites is now largely seen as a reflection of the different stellar pedigrees of their

constituent materials.[4][5] This highlights that while chondrites are valuable proxies for the bulk

chemical composition of the Solar System, they do not perfectly represent the specific mix of

materials that formed the terrestrial planets.

Future research will focus on:

Higher-precision analyses of a wider variety of meteorites and their individual components

(chondrules, CAIs, matrix) to deconvolve the specific carriers of the nucleosynthetic
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anomalies.

Analysis of other isotopic systems (e.g., Cr, Ti, Mo, Ru) in the same samples to build a more

comprehensive model of nebular heterogeneity.

Improved astrophysical models of nucleosynthesis in AGB stars and supernovae to better

predict the isotopic signatures of different presolar materials.

This ongoing work will continue to refine our models of planetary accretion and the galactic

chemical evolution that preceded the formation of our Solar System.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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